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molecular formula C10H18N4O2S B1614275 1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 78168-93-1

1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No. B1614275
M. Wt: 258.34 g/mol
InChI Key: KOKBUARVIJVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04524205

Procedure details

5.2 g (0.015 mol) of 1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-1), 3 g (0.015 mol) of S-ethyl-isothiosemicarbazide hydrobromide (VI-1, X=Br) and a spatula-tip of p-toluenesulphonic acid in 80 ml of toluene are stirred at 50°-55° C. for 12 hours. After the mixture has cooled, 0.6 g (0.015 mol) of sodium hydroxide in 5.4 g of water is added dropwise and the mixture is stirred at room temperature for 1 hour. The solid which has precipitated is filtered off and dried. 3.75 g (=95% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 204°-205° C. are obtained.
Name
1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
5.2 g
Type
reactant
Reaction Step One
[Compound]
Name
S-ethyl-isothiosemicarbazide hydrobromide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
5.4 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[N:8][N:9]1[C:14]([S:15][CH2:16][CH3:17])=[N:13][C:12](=[O:18])[N:11]([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[C:10]1=[O:24])C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[NH2:8][N:9]1[C:14]([S:15][CH2:16][CH3:17])=[N:13][C:12](=[O:18])[N:11]([CH2:19][C:20]([CH3:23])([CH3:22])[CH3:21])[C:10]1=[O:24] |f:2.3|

Inputs

Step One
Name
1-benzylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
5.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=NN1C(N(C(N=C1SCC)=O)CC(C)(C)C)=O
Name
S-ethyl-isothiosemicarbazide hydrobromide
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5.4 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled
CUSTOM
Type
CUSTOM
Details
The solid which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NN1C(N(C(N=C1SCC)=O)CC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.75 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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